![molecular formula C14H18N4O4S B2416232 3-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide CAS No. 1787916-86-2](/img/structure/B2416232.png)
3-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide
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Description
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as MIBE, is an important area of research due to their broad range of chemical and biological properties . Imidazole was first synthesized from glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Cardiac Electrophysiological Activity
Research has demonstrated the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, highlighting their potential as selective class III agents. These compounds have shown comparable potency in vitro to known selective class III agents, suggesting their utility in studying cardiac arrhythmias and potential therapeutic applications in this area (Morgan et al., 1990).
Antiulcer Agents
Another study focused on the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective antiulcer agents. Although these compounds did not display significant antisecretory activity, they demonstrated good cytoprotective properties in models of ethanol- and HCl-induced gastric ulcers, indicating their relevance in research on gastrointestinal disorders (Starrett et al., 1989).
Microbial Degradation of Sulfonamides
The microbial degradation of sulfonamides has been investigated, revealing an unusual pathway involving ipso-hydroxylation and subsequent fragmentation of the parent compound. This research provides insights into the environmental persistence and potential risks associated with the widespread use of sulfonamide antibiotics (Ricken et al., 2013).
Coordination Chemistry
Studies on the coordination chemistry of sulfonamido compounds have led to the synthesis of compounds exhibiting interesting structural properties and potential applications in materials science and catalysis. This includes research on compounds such as 1-[(4-methylphenyl)-sulfonamido]-2-[1-(2-pyridylmethylidene)amino]benzene and its interaction with metal centers (Bermejo et al., 2000).
Anticancer and Radiosensitizing Activity
The synthesis and characterization of imidazo[2,1-b][1,3]benzothiazole derivatives as effective radiosensitizers and anticarcinogenic compounds have been reported. These compounds have shown considerable in vitro anticancer activity against various cancer cell lines, highlighting their potential in cancer research and therapy (Majalakere et al., 2020).
properties
IUPAC Name |
3-methoxy-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-18-9-13(16-10-18)23(20,21)17-7-6-15-14(19)11-4-3-5-12(8-11)22-2/h3-5,8-10,17H,6-7H2,1-2H3,(H,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXOWLPIUVNGNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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